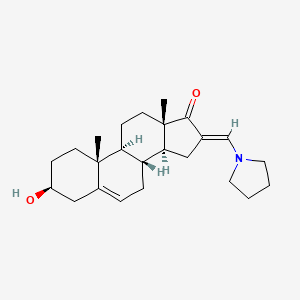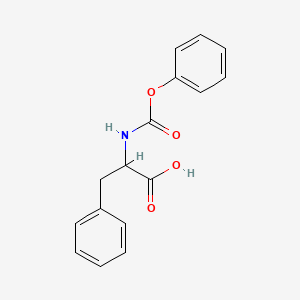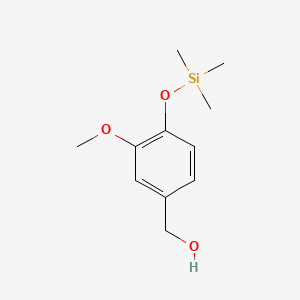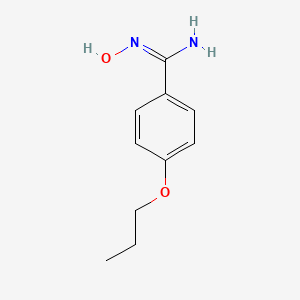![molecular formula C10H18N2O4 B13382688 1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid](/img/structure/B13382688.png)
1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrrolidines. These are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal.
Preparation Methods
The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid typically involves the protection of the amino group of pyrrolidine-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . Industrial production methods often employ flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters .
Chemical Reactions Analysis
1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The Boc group can be substituted with other protecting groups or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases and solvents. Major products formed from these reactions include deprotected amines and substituted derivatives.
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group is added to the amino group under basic conditions, forming a stable carbamate. The removal of the Boc group is typically achieved using strong acids, which cleave the carbamate bond and release the free amine . This process is crucial in peptide synthesis, where selective protection and deprotection of amino groups are required.
Comparison with Similar Compounds
1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid can be compared with other Boc-protected amino acids and derivatives, such as:
1-{[(Tert-butoxy)carbonyl]amino}cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a pyrrolidine ring.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These are used in dipeptide synthesis and offer unique properties due to their ionic liquid nature.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical industry.
Properties
Molecular Formula |
C10H18N2O4 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)11-12-6-4-5-7(12)8(13)14/h7H,4-6H2,1-3H3,(H,11,15)(H,13,14) |
InChI Key |
PBLCAESKICYLIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene (9CI)](/img/structure/B13382617.png)
![3-bromo-N'-{3-[2-(3-bromobenzoyl)carbohydrazonoyl]-5-chloro-2-hydroxybenzylidene}benzohydrazide](/img/structure/B13382632.png)

![3-[4-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13382644.png)



![6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13382678.png)
![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13382679.png)
![3-[(anilinocarbonyl)(1H-tetraazol-5-yl)carbohydrazonoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone](/img/structure/B13382683.png)


